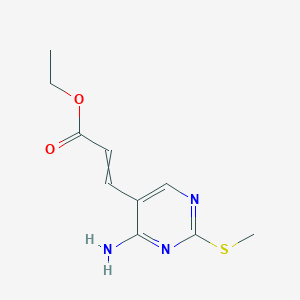

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNLADVXCOTFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(N=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Skeleton

The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves the condensation of thiourea with β-diketone or β-keto ester precursors. For instance, reacting ethyl acetoacetate with thiourea in the presence of sodium ethoxide yields 4-hydroxy-2-mercaptopyrimidine derivatives. Subsequent chlorination using phosphorus oxychloride replaces the hydroxyl group with a chloride, forming 2-chloro-4-aminopyrimidine intermediates.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group at position 2 is introduced via nucleophilic substitution. Treating 2-chloro-4-aminopyrimidine with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C facilitates the displacement of chloride, yielding 2-methylsulfanyl-4-aminopyrimidine. This step typically achieves yields of 75–85% under optimized conditions.

Functionalization at Position 5: Prop-2-Enoate Ester Conjugation

Aldehyde Intermediate Preparation

Position 5 of the pyrimidine ring is functionalized through formylation. Vilsmeier-Haack formylation, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces an aldehyde group at position 5, yielding 5-formyl-4-amino-2-methylsulfanylpyrimidine. This reaction proceeds at 0–5°C, with yields averaging 60–70%.

Knoevenagel Condensation

The aldehyde intermediate undergoes condensation with ethyl hydrogen malonate or ethyl acetoacetate in the presence of a base (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ester. For example, refluxing 5-formyl-4-amino-2-methylsulfanylpyrimidine with ethyl acetoacetate in ethanol with catalytic piperidine produces the target compound via dehydration. This method achieves yields of 50–65%, with the reaction monitored by thin-layer chromatography (TLC).

Table 1: Optimization of Knoevenagel Condensation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Piperidine | 65 |

| Solvent | Ethanol | 60 |

| Temperature | Reflux (78°C) | 58 |

| Reaction Time | 6–8 hours | — |

Alternative Synthetic Routes

Horner-Wadsworth-Emmons Reaction

A phosphonate-based approach employs ethyl (diethylphosphono)acetate. Reacting the 5-formylpyrimidine with this reagent in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) generates the trans-α,β-unsaturated ester stereoselectively. This method offers superior control over double-bond geometry, with yields up to 75%.

Heck Coupling

Palladium-catalyzed coupling of 5-bromo-4-amino-2-methylsulfanylpyrimidine with ethyl acrylate represents a modern alternative. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri-o-tolylphosphine (P(o-Tol)₃) in triethylamine (Et₃N) at 100°C facilitates the formation of the conjugated enoate. While efficient, this method requires stringent anhydrous conditions and achieves moderate yields (55–60%).

Industrial-Scale Production Considerations

Catalytic Esterification

Large-scale synthesis often employs continuous-flow reactors for esterification steps. For example, reacting 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid with ethanol in the presence of Amberlyst-15 (an ion-exchange resin catalyst) at 70°C achieves near-quantitative conversion. This method avoids hazardous acids like sulfuric acid, aligning with green chemistry principles.

Purification Techniques

Final purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) analyses confirm purity >98%, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) validating structural integrity.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

Competing reactions during formylation or substitution can lead to regioisomers. Employing directing groups (e.g., amino at position 4) enhances selectivity at position 5, as demonstrated by density functional theory (DFT) studies.

Stability of the α,β-Unsaturated Ester

The conjugated ester is prone to hydrolysis under acidic or basic conditions. Storage under inert atmospheres (N₂ or Ar) and stabilization with radical inhibitors (e.g., hydroquinone) mitigate degradation during long-term storage.

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Knoevenagel Condensation | 60–65 | 95–98 | Moderate |

| HWE Reaction | 70–75 | 97–99 | High |

| Heck Coupling | 55–60 | 90–95 | Low |

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to modify the double bond or the ester group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced esters, alkanes.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with enzyme active sites, which can modulate enzyme kinetics. Specifically, it has been shown to influence the activity of kinases and phosphatases, critical players in cell signaling related to cancer and other diseases .

Enzyme Interaction Studies

Research indicates that this compound can act as both an inhibitor and an activator of specific enzymes depending on the context of its use. Studies have demonstrated that the amino group can form hydrogen bonds with enzyme active sites while the methylthio group engages in hydrophobic interactions . Such interactions are crucial for understanding its role in cellular processes and therapeutic effects.

Antioxidant Properties

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate exhibits potential antioxidant properties, which are beneficial in reducing oxidative stress within cells. This capability is particularly relevant in therapeutic contexts where oxidative damage is a concern .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective and anti-inflammatory properties. These effects have been evaluated through various assays, including cell viability assays (MTT), ELISA, qRT-PCR, and western blotting . Such properties highlight its potential application in treating neurodegenerative diseases.

Interaction with Kinases

A study focusing on the interaction of ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate with specific kinase enzymes demonstrated its potential as a selective inhibitor. The binding affinity was assessed using molecular docking studies, revealing insights into its specificity towards target proteins involved in cancer signaling pathways .

Neuroprotective Mechanisms

In vitro experiments assessing the neuroprotective effects showed that this compound could significantly reduce cell death in models of oxidative stress. The mechanisms were linked to modulation of inflammatory pathways, suggesting a promising avenue for further research into treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino and methylthio groups on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Chemistry

Methyl 2-[4-Chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (6a)

- Key Differences: Substituents: The pyrimidine ring in 6a has a chloro (-Cl) group at the 4-position and a dimethylamino (-NMe₂) group at the 6-position, compared to the amino (-NH₂) group in the target compound. Ester Chain: 6a features a hydroxypropanoate chain, introducing a hydroxyl group that enhances polarity, whereas the target compound’s propenoate chain lacks hydroxylation, increasing hydrophobicity .

Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate

- Key Differences: Substituents: This compound includes a cyano (-CN) group and a dimethylamino (-NMe₂) moiety instead of the amino and methylsulfanyl groups in the target compound. Applications: Used as a precursor for N-protected pyridopyrimidinones, highlighting the role of electron-withdrawing groups (e.g., cyano) in directing cyclization reactions .

Fluorinated and Sulfonated Propenoate Derivatives

Compounds such as 2-[Ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate () differ significantly due to perfluorinated alkyl chains and sulfonyl groups. These modifications drastically increase thermal stability and chemical resistance, making them suitable for industrial applications (e.g., surfactants or coatings) rather than biological uses . In contrast, the target compound’s pyrimidine core and lack of fluorination align it with medicinal chemistry applications.

Aromatic Propenoate Esters

Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate () substitutes the pyrimidine ring with a bromo-trifluoromethylphenyl group. The electron-deficient aromatic ring alters reactivity, favoring electrophilic substitution pathways, whereas the target compound’s pyrimidine ring supports nucleophilic or hydrogen-bonding interactions .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The target compound’s amino and methylsulfanyl groups enable regioselective modifications, contrasting with fluorinated derivatives that require harsh conditions for functionalization .

- Crystallographic Insights : Tools like SHELXL and ORTEP-3 () have been critical in resolving hydrogen-bonding patterns in pyrimidine derivatives, aiding in understanding their solid-state behavior .

- Biological Relevance: The amino group in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in halogenated or fluorinated analogues .

Biological Activity

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate, also known as (E)-ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate, is a compound that has drawn significant interest in the fields of biochemistry and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N3O2S

- Molecular Weight : 239.29 g/mol

- CAS Number : 211244-80-3

The compound features an ethyl ester group, an amino group, and a methylthio-substituted pyrimidine ring, which contribute to its reactivity and biological interactions.

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate interacts with various biological targets, primarily enzymes involved in cellular signaling pathways. Its mechanism can be summarized as follows:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, leading to modulation of their activity.

- Hydrophobic Interactions : The methylthio group engages in hydrophobic interactions with protein surfaces, influencing enzyme function and stability.

- Biochemical Pathways : It is reported to inhibit certain kinases and phosphatases, which are critical in regulating inflammatory responses and cell proliferation.

Anticancer Potential

Research indicates that Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate exhibits anticancer properties by inhibiting the proliferation of cancer cells. A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines through apoptosis induction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. By inhibiting specific kinases involved in inflammatory signaling pathways, it may help reduce inflammation-related symptoms in various conditions .

Case Studies

- Cell Viability Assays : In vitro studies using cancer cell lines such as HeLa and MCF7 showed a dose-dependent decrease in cell viability upon treatment with Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating significant potency against these cancer types.

- Animal Models : In vivo studies using murine models have indicated that administration of the compound led to reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures in treated tissues, suggesting effective inhibition of tumor proliferation .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine derivatives and α,β-unsaturated esters. For example, describes a one-pot synthesis using aldehydes and ethyl prop-2-enoate derivatives under mild acidic or basic conditions. Key parameters include solvent choice (e.g., THF or DMF), temperature control (23–100°C), and catalyst selection (e.g., Pd(II) acetate for Suzuki-Miyaura coupling, as in ). Optimization involves monitoring reaction progress via TLC and isolating products via column chromatography (hexane/acetone gradients) .

Q. How can the molecular structure of this compound be validated post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- X-ray crystallography : Use SHELXL ( ) for refinement, ensuring R-factors <0.04. Disordered regions (common in flexible side chains) can be resolved using PART instructions in SHELXL .

- Spectroscopy : Compare experimental IR, H/C NMR (e.g., δ ~6.5 ppm for prop-2-enoate protons, ), and HRMS data with simulated spectra from Gaussian or ORCA .

- Validation tools : Employ PLATON ( ) to check for crystallographic outliers like bond-length mismatches or missed symmetry .

Q. What are the key spectroscopic signatures for identifying this compound?

- Methodological Answer :

- NMR : The prop-2-enoate moiety shows characteristic H NMR doublets (J ~15 Hz) for trans-coupled olefinic protons at δ 6.3–7.1 ppm. The 4-amino pyrimidine ring exhibits broad NH signals (δ ~5.5 ppm) and methylsulfanyl protons as a singlet (~δ 2.5 ppm) .

- IR : Look for C=O stretching (~1700 cm), C=C (~1620 cm), and NH bending (~1600 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylsulfanyl and amino groups in this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model nucleophilic attack at the pyrimidine ring. The amino group (higher electron density) is more reactive toward electrophiles, while methylsulfanyl acts as a leaving group in SNAr reactions.

- MD simulations : GROMACS can assess solvation effects on reactivity—polar solvents stabilize charge-separated transition states .

Q. How to resolve contradictions in crystallographic data, such as ambiguous electron density in the prop-2-enoate chain?

- Methodological Answer :

- Disorder modeling : In SHELXL, split the prop-2-enoate chain into two PARTs with occupancy refinement. Apply SIMU and DELU restraints to maintain geometric rationality ( ).

- Twinned data : Use TWIN/BASF commands if merging R-values exceed 0.07. Validate with ROTAX ( ) to confirm twin laws .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Derivatization : Modify the pyrimidine ring (e.g., replace methylsulfanyl with chloro/fluoro groups, ) or ester substituents ( ). Assess bioactivity via in vitro assays (e.g., kinase inhibition).

- QSAR modeling : Use MOE or Schrödinger to correlate electronic descriptors (HOMO/LUMO, LogP) with activity. Validate models with leave-one-out cross-validation (R >0.7) .

Q. How can reaction byproducts from the synthesis of this compound be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (ACN/water gradient) coupled with high-resolution mass spectrometry to detect impurities (e.g., hydrolyzed prop-2-enoate or dimerized pyrimidines).

- Process optimization : Add scavengers (e.g., polymer-bound thiourea for Pd removal, ) or switch to flow chemistry to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.